N2,N2-Diethyl-9H-purine-2,6-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N6 |
|---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
2-N,2-N-diethyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C9H14N6/c1-3-15(4-2)9-13-7(10)6-8(14-9)12-5-11-6/h5H,3-4H2,1-2H3,(H3,10,11,12,13,14) |
InChI Key |
DKCQTGRLZTUGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C(=N1)N=CN2)N |
Origin of Product |
United States |
Synthetic Methodologies for N2,n2 Diethyl 9h Purine 2,6 Diamine and Its Analogs
Strategies for Purine-2,6-diamine Synthesis
The construction of the purine-2,6-diamine core can be achieved through various synthetic pathways, primarily involving the strategic manipulation of purine (B94841) precursors.
Selective Nucleophilic Substitution from Halogenated Purine Precursors
A prevalent and efficient method for synthesizing N2,N2-disubstituted-9H-purine-2,6-diamines involves the selective nucleophilic aromatic substitution (SNAr) on dihalogenated purine precursors. researchgate.netlibretexts.org The differential reactivity of halogens at the C2 and C6 positions of the purine ring allows for controlled, stepwise substitution.
Typically, 2,6-dichloropurine (B15474) is used as the starting material. researchgate.netresearchgate.net The chlorine atom at the C6 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution. libretexts.orglibretexts.org This selectivity allows for the initial introduction of an amine at the C6 position, followed by a second substitution at the C2 position.
For the synthesis of N2,N2-Diethyl-9H-purine-2,6-diamine, the process would conceptually involve:
Reaction of 2,6-dichloropurine with ammonia (B1221849) or a protected amine to first yield a 2-chloro-6-aminopurine derivative.
Subsequent reaction with diethylamine (B46881), which displaces the remaining chlorine atom at the C2 position. The reaction with diethylamine often requires more forcing conditions (e.g., higher temperatures or the use of a base) compared to the first substitution.
Alternatively, starting with 2-amino-6-chloropurine, a direct reaction with diethylamine could be envisioned to yield the target compound. The reactivity of the leaving group is a critical factor; for instance, 2,4-dinitrofluorobenzene is highly reactive in SNAr reactions. libretexts.org While not a purine, this highlights the principle that a good leaving group paired with activating groups facilitates substitution.
The table below summarizes representative nucleophilic substitution reactions on halogenated purines.
| Starting Material | Nucleophile | Position(s) Substituted | Product Type | Ref |
| 2,6-Dichloropurine | Morpholine | C6 (regioselective) | 2-Chloro-6-morpholino-9H-purine | researchgate.net |
| 2,6-Dichloropurine | Dimethylamine | C6 | 6-(Dimethylamino)purine derivative | libretexts.org |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | C1 | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |
| 6-Chloro-2-fluoro-9H-purine | Various amines | C6 and C2 | 2,6-Disubstituted purine derivatives | rsc.org |
Multi-Step Synthetic Routes to this compound and Complex Derivatives
More complex derivatives of this compound are often assembled through multi-step synthetic sequences that allow for the introduction of diverse functionalities. These routes can begin from simpler heterocyclic precursors like pyrimidines or imidazoles, building the purine ring system piece by piece. rsc.orgrsc.org
For instance, a synthetic strategy could start from a substituted pyrimidine-4,5-diamine. Cyclization with a one-carbon synthon (e.g., formic acid, cyanogen (B1215507) bromide) would form the imidazole (B134444) portion of the purine ring. Subsequent modifications, such as halogenation followed by nucleophilic substitution as described above, would then be used to install the desired amino groups.
One documented approach for creating complex purine derivatives involves a five-step procedure starting from 2-chloro-9H-purine. nih.gov This includes protection of the N9 position, nucleophilic substitution at C6, and subsequent deprotection steps to yield the final products. nih.gov Such multi-step syntheses offer the flexibility to build highly functionalized molecules. For example, the synthesis of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids involved a multi-step process to construct the complex side chain before attaching it to the purine core. nih.gov
Chemical Modifications and Derivatization of the Purine Nucleus
Once the this compound scaffold is formed, it can be further modified at various positions to create a library of analogs for structure-activity relationship studies. rsc.org
Alkylation and Amination Strategies
Alkylation, particularly at the N9 position of the purine ring, is a common modification. researchgate.netrsc.org This is typically achieved by treating the purine with an alkyl halide in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netrsc.org However, direct alkylation can sometimes lead to a mixture of N7 and N9 regioisomers, with the N9 isomer often being the thermodynamically more stable and predominant product. acs.orgnih.gov
Further amination or modification of the existing amino groups can also be performed. For example, the synthesis of 2,6-diamino-substituted purine derivatives can be achieved through methods like the Buchwald-Hartwig amination under various conditions. nih.gov
Introduction of Diverse Substituents at Purine Positions (C2, C6, C9, N6, 8-position)
The purine ring offers multiple sites for introducing a wide array of substituents to modulate the compound's properties. nih.govnih.gov
C2 and C6 Positions: As discussed, these positions are readily functionalized via nucleophilic substitution of halogenated precursors. rsc.org A variety of amines, alkoxides, and thiolates can be introduced.
N6 Position: The exocyclic amino group at C6 can be further alkylated or acylated. For instance, N6-cyclohexyl-N2-phenyl-7H-purine-2,6-diamine is a known 2,6-diamino-substituted purine. nih.gov
C9 Position: Alkylation is the most common modification at this position, often using alkyl halides and a base. rsc.org This is crucial for creating nucleoside analogs where a sugar moiety is attached at N9.
8-Position: The C8 position is typically less reactive towards nucleophilic attack. However, it can be functionalized through different strategies. One method involves direct C-H cyanation, where the purine is activated, for instance with triflic anhydride, followed by reaction with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), affording 8-cyanopurines. mdpi.com The resulting cyano group can then be converted into other functional groups. mdpi.com The synthesis of 8,9-disubstituted purine derivatives can also be achieved in one step from 5-aminoimidazole-4-carbonitriles using reagents like formic acid or urea. researchgate.net
Green Chemistry Approaches and Reaction Optimization in Purine Synthesis
In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods in purine chemistry. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.netnih.govnih.govacs.org
Microwave irradiation has been successfully applied to:
The synthesis of purine thioglycoside analogs from pyrazolo[1,5-a]pyrimidine (B1248293) precursors. nih.gov
The synthesis of 6-methoxy-5,6-dihydro-5-azapurines. acs.org
The preparation of N-alkyl derivatives of various purines. researchgate.net
Facilitating multicomponent reactions to build complex heterocyclic systems. rsc.org
These green chemistry approaches not only improve the efficiency of purine synthesis but also align with the principles of sustainable chemistry by reducing energy consumption and waste generation. researchgate.netnih.gov The optimization of reaction conditions, such as comparing different solvents, catalysts, and heating methods (conventional vs. microwave), is crucial for developing robust and scalable synthetic routes to this compound and its derivatives. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of N2,n2 Diethyl 9h Purine 2,6 Diamine Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of purine (B94841) derivatives. The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of individual atoms within the molecule.
For instance, in the study of N7- and N9-substituted purine derivatives, ¹⁵N NMR spectroscopy has been employed to investigate the chemical shifts of the nitrogen atoms. researchgate.net The assignment of these shifts is often aided by two-dimensional NMR techniques such as GSQMBC, GHMBC, GHMQC, and GHSQC experiments in solution. researchgate.net These experiments help to establish connectivity between protons, carbons, and nitrogens, confirming the substitution pattern on the purine ring. Solid-state ¹⁵N cross-polarization magic angle spinning (CP/MAS) NMR can also be used to study the principal values of the ¹⁵N chemical shifts. researchgate.net
In the case of N2,N2-Diethyl-9H-purine-2,6-diamine, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl groups, including a triplet and a quartet, as well as signals for the protons on the purine core. The ¹³C NMR spectrum would complement this by showing distinct resonances for the ethyl carbons and the carbons of the purine ring system. For example, in a related dimethylated purine, the imine carbon of the imidazolyl ring appears at approximately 166.59 ppm. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.2 (approx.) | Triplet | -CH₃ (ethyl) |
| ¹H | 3.6 (approx.) | Quartet | -CH₂- (ethyl) |
| ¹H | 7.8 (approx.) | Singlet | C8-H |
| ¹H | 12.5 (approx.) | Broad Singlet | N9-H |
| ¹³C | 14 (approx.) | -CH₃ (ethyl) | |
| ¹³C | 42 (approx.) | -CH₂- (ethyl) | |
| ¹³C | 110-160 (approx.) | Purine carbons |
Note: The predicted values are based on typical chemical shifts for similar purine structures and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of purine derivatives, which aids in their structural confirmation. The molecular formula for this compound is C₉H₁₄N₆.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. For example, the predicted monoisotopic mass for the related compound N2,N2-dimethyl-9H-purine-2,6-diamine (C₇H₁₀N₆) is 178.0967 Da. uni.lu For this compound, the expected monoisotopic mass would be higher due to the presence of two ethyl groups instead of methyl groups.
Collision-induced dissociation (CID) experiments in a mass spectrometer can be used to fragment the parent ion, and the resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for purines involve cleavage of the substituent groups and rupture of the purine rings.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 207.1353 |
| [M+Na]⁺ | 229.1172 |
| [M+K]⁺ | 245.0912 |
| [M-H]⁻ | 205.1207 |
Note: These are theoretical monoisotopic masses calculated for C₉H₁₄N₆.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In this compound, the IR spectrum would show characteristic absorption bands for N-H and C-H stretching vibrations. For instance, in a series of 2,6-diaminopurines, N-H stretching bands are observed in the region of 3415-3154 cm⁻¹. upm.edu.my C-H stretching vibrations from the ethyl groups would be expected around 2970-2850 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Purine derivatives typically exhibit strong absorption in the UV region due to the π-electron system of the aromatic rings. The position of the maximum absorption (λmax) can be influenced by the substituents on the purine core and the pH of the solution. For example, a C-8 substituted 2,6-diaminopurine (B158960) showed a λmax at 290 nm at pH 11. upm.edu.my
Table 3: Spectroscopic Data for Related Purine Derivatives
| Spectroscopic Technique | Compound | Observed Features | Reference |
| IR (KBr) | 2,6-diamino-8-chloroethyl purine | 3415, 3269, 3154 cm⁻¹ (-NH₂, -NH), 3020, 2971, 2809 cm⁻¹ (-CH₂-Cl) | upm.edu.my |
| UV (pH 11) | 2,6-diamino-8-chloroethyl purine | λmax = 290 nm | upm.edu.my |
X-ray Crystallography for Solid-State Structure Determination
Stereochemical Aspects of Substitution Reactions on the Purine Core
Substitution reactions on the purine core can lead to different isomers depending on the reaction conditions and the nature of the substituents already present. For example, alkylation of purines can occur at multiple nitrogen atoms, leading to a mixture of products. youtube.com The presence of activating groups like amino or oxo groups can direct electrophilic substitution to the C8 position. youtube.com
Conversely, nucleophilic substitution reactions are common when a leaving group, such as a halogen, is present on the purine ring. youtube.com The stereochemistry of these reactions is crucial, especially when chiral substituents are involved or when the reaction creates a new stereocenter. The study of N7- and N9-substituted purine derivatives highlights the formation of different isomers and the methods used to distinguish them. researchgate.net
Tautomeric Forms and Their Energetic Considerations within the Purine Scaffold
Purine bases can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers is influenced by the electronic nature of the substituents and the surrounding environment. For this compound, the most common tautomer is the 9H-purine form. However, other tautomers, such as the 7H-purine, can also exist.
Computational studies can be used to calculate the relative energies of different tautomers, providing insight into their equilibrium populations. rsc.org The tautomeric state of a purine base can significantly affect its hydrogen bonding properties and, consequently, its role in biological systems or its reactivity in chemical transformations. nih.gov The presence of substituents can shift the tautomeric equilibrium. For example, electrophilic aromatic substitution reactions on purines are more facile in the presence of oxo or amino substituents. youtube.com
Molecular Mechanisms of Action and Biological Targeting of N2,n2 Diethyl 9h Purine 2,6 Diamine and Its Derivatives
Enzyme Inhibition and Allosteric Modulation by 2,6-Diaminopurines
The 2,6-diaminopurine (B158960) core structure serves as a privileged scaffold for the design of inhibitors targeting various enzymes critical in disease pathogenesis. These derivatives have shown significant activity against kinases, topoisomerases, histone deacetylases, and other microbial and viral enzymes.
Inhibition of Kinases (e.g., Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), FLT3 Kinase)
Derivatives of 2,6-diaminopurine and the structurally related 2,6-diaminopyrimidine have been extensively investigated as kinase inhibitors.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. bohrium.com Novel purine-2,6-diamine derivatives have been synthesized and shown to possess potent inhibitory activities against CDK1 and CDK2. bohrium.com For instance, compound 11a demonstrated superior inhibitory effects on CDK1/cyclin B and CDK2/cyclin A compared to the known inhibitor Roscovitine. bohrium.com Similarly, 4-alkoxy-2,6-diaminopyrimidine derivatives have been designed based on the CDK inhibitor NU6027. nih.govresearchgate.net The compound NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) itself shows significant inhibition of CDK1/cyclinB1 and CDK2/cyclinA3. nih.gov Structure-activity relationship studies revealed that substitutions at the N(6) position were generally not well-tolerated. nih.gov Another series of 2,6-diamino-3-acylpyridines also yielded potent CDK1 and CDK2 inhibitors, with compounds 2r and 11 showing notable activity. nih.gov The purine (B94841) heterocycle in these inhibitors typically anchors to the kinase's hinge region through hydrogen bonds. acs.org
Janus Kinases (JAKs): JAK inhibitors are used to treat autoimmune disorders and some cancers by interfering with the JAK-STAT signaling pathway. nih.govwikipedia.org Optimization of a 2,4-diaminopyrimidine-5-carboxamide (B3032972) scaffold led to the discovery of 11i , a potent and selective JAK3 inhibitor. nih.gov This compound demonstrated preferential inhibition of JAK3 over JAK1 in cellular assays. nih.gov JAK inhibitors work by suppressing the signaling of pro-inflammatory cytokines. wikipedia.org
FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). nih.govresearchgate.net A series of diaminopyrimidine-based FLT3 inhibitors have been developed. nih.govresearchgate.net Structure-activity relationship studies led to compounds like 5e and 6k , which showed good potency against AML cells driven by FLT3, including those with mutations. nih.gov These compounds inhibit FLT3 signaling, which is crucial for the proliferation of hematopoietic stem cells. nih.govresearchgate.net Further rational design has led to 4,6-diamino pyrimidine (B1678525) derivatives, such as 13a , which are highly selective for FLT3 over the related kinase c-KIT, a desirable property to avoid certain toxicities. nih.gov
| Compound/Series | Target Kinase(s) | Key Findings |
| 11a (purine-2,6-diamine derivative) | CDK1, CDK2 | More potent than Roscovitine in inhibiting CDK1/cyclin B (IC50 = 0.35 µmol/L) and CDK2/cyclin A (IC50 = 0.023 µmol/L). bohrium.com |
| NU6027 (4-alkoxy-2,6-diaminopyrimidine) | CDK1, CDK2 | IC50 values of 2.9 µM for CDK1/cyclinB1 and 2.2 µM for CDK2/cyclinA3. nih.gov |
| 2r and 11 (2,6-diamino-3-acylpyridines) | CDK1, CDK2 | Showed potent inhibitory activities against CDK1 and CDK2. nih.gov |
| 11i (2,4-diaminopyrimidine-5-carboxamide) | JAK3 | A potent and selective inhibitor of JAK3 over JAK1. nih.gov |
| 5e and 6k (diaminopyrimidine derivatives) | FLT3 | Potent inhibitors of FLT3 in AML cells, with 6k having an IC50 of 45 nM in MOLM13 cells. nih.gov |
| 13a (4,6-diamino pyrimidine) | FLT3 | Highly selective for FLT3 over c-KIT. nih.gov |
Topoisomerase II Inhibition Mechanisms (Catalytic vs. Poison)
Topoisomerase II enzymes are essential for managing DNA topology during replication and transcription. Inhibitors of this enzyme can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. While direct studies on N2,N2-Diethyl-9H-purine-2,6-diamine as a topoisomerase II inhibitor are not specified in the provided results, the broader class of DNA minor groove binding agents, which can include purine-like structures, are known to modulate topoisomerase II activity. For example, agents like distamycin and DAPI, which bind to the AT-rich minor groove of DNA, can inhibit the relaxation and decatenation reactions catalyzed by topoisomerase II, acting as catalytic inhibitors. nih.gov
Histone Deacetylase (HDAC) Inhibition and its Biological Consequences
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. wikipedia.orgyoutube.com HDAC inhibitors cause hyperacetylation of histones, which alters gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.orgnih.gov The biological consequences of HDAC inhibition are not limited to histones; these enzymes also deacetylate numerous non-histone proteins, including transcription factors and molecular chaperones, affecting their stability and function. nih.gov While specific data on this compound as an HDAC inhibitor is not detailed, the general mechanism of HDAC inhibitors involves blocking the deacetylase activity, which leads to an open chromatin structure and can up-regulate or repress gene expression. wikipedia.org Some HDAC inhibitors are selective for specific classes or isoforms of HDACs, which can influence their biological effects. youtube.com
Other Enzyme Targets (e.g., DprE1, viral MTase/polymerase)
The versatility of the 2,6-diaminopurine scaffold extends to enzymes found in pathogens.
Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a validated drug target. nih.govelsevierpure.com Several DprE1 inhibitors have been developed, with some entering clinical trials. nih.gov While specific 2,6-diaminopurine DprE1 inhibitors are mentioned, a compound designated DprE1-IN-6 has shown anti-tuberculosis activity. medchemexpress.com
Viral Methyltransferases (MTase) and Polymerases: Viruses utilize methyltransferases to cap their mRNA, which helps them evade the host's immune system. mdpi.com The 2,6-diaminopurine derivative 6i has demonstrated broad-spectrum antiviral activity against several viruses, including Dengue, Zika, West Nile, Influenza A, and SARS-CoV-2. nih.gov Its multi-target effect suggests it may act on various host or viral targets. nih.gov Another 2,6-diaminopurine derivative, (-)-β-D-2,6-diaminopurine dioxolane (DAPD) , acts as a prodrug that is converted to an inhibitor of HIV-1 reverse transcriptase. nih.gov Furthermore, 2,6-diaminopurine (DAP) itself has been shown to interfere with the activity of the tRNA-specific 2'-O-methyltransferase FTSJ1. nih.govresearchgate.net Some studies have also investigated the inhibitory effects of purine analogs on viral RNA-dependent RNA polymerase. mdpi.com The naturally occurring analog 2,6-diaminopurine (Z) has been shown to have substantial inhibitory effects on transcription mediated by T7 RNA polymerase and human RNA polymerase II. nih.govnih.govresearchgate.net
Receptor Binding Studies and Ligand-Receptor Interactions (e.g., Adenosine (B11128) Receptors)
2,6-Diaminopurine (DAP) and its nucleoside, 2,6-diaminopurine 2'-deoxyriboside (DAPdR), are analogs of adenine (B156593) and deoxyadenosine, respectively. nih.gov Given their structural similarity to endogenous ligands, these compounds can interact with various receptors and transporters. Studies have shown that DAPdR is an excellent substrate for adenosine deaminase. nih.gov The metabolic activation of these compounds can differ, with DAPdR acting as a precursor for deoxyguanosine and DAP being converted to DAP-containing ribonucleotides. nih.gov This suggests that their derivatives could potentially interact with adenosine receptors or other purinergic receptors, although specific binding studies for this compound were not detailed in the provided results.
Modulation of Cellular Signaling Pathways (e.g., NF-κB Pathway)
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. frontiersin.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. frontiersin.org Some plant-derived natural products are known to modulate the NF-κB pathway, often by inhibiting the phosphorylation of IκBα. mdpi.com Given the anti-inflammatory effects observed with some kinase inhibitors that share structural similarities with diaminopurines (e.g., JAK inhibitors), it is plausible that this compound or its derivatives could also modulate the NF-κB pathway, potentially contributing to their biological activity. However, direct evidence for this specific compound was not found in the search results.
Molecular Regulation of Cell Cycle Progression and Apoptosis
Derivatives of this compound, particularly those with substitutions at the N2 and N6 positions, have been identified as potent modulators of cell cycle progression and inducers of apoptosis. A prominent example is reversine (B1683945), a 2,6-diamino-substituted purine, which functions as an inhibitor of Aurora kinases. nih.govresearchgate.netmdpi.comnih.gov These kinases are crucial for mitotic regulation, and their inhibition interferes with the G2/M checkpoint and cytokinesis, leading to cell cycle arrest in the G2/M phase. nih.gov
Studies on reversine-related molecules, which feature structural modifications at the diamino units, have shown that while they may be less cytotoxic than reversine itself, they retain the ability to cause G2/M phase arrest and induce polyploidy—a state of having more than the normal number of chromosome sets. nih.govresearchgate.netmdpi.com An interesting finding is the selective efficacy of these simplified, reversine-related molecules in cancer cells where the tumor suppressor protein p53 is defective or down-regulated. nih.govmdpi.com This suggests a potential therapeutic window for targeting p53-deficient cancers.
Other purine derivatives also demonstrate significant effects on the cell cycle. For instance, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) has been shown to inhibit the proliferation of human hepatocellular carcinoma (HepG2) cells by inducing G2/M phase arrest. nih.gov This is associated with a reduction in the levels of cyclin-dependent kinase (CDK) 4 and cyclins B1/D1. nih.gov Furthermore, NMMP triggers apoptosis through the mitochondria-dependent pathway, evidenced by an increased Bax/Bcl-2 ratio and the activation of cleaved caspase-9 and caspase-3. nih.gov Similarly, certain 6-chloropurine (B14466) nucleosides and 6,8,9-poly-substituted purines have been found to arrest the cell cycle in the G2/M phase and induce apoptosis in various cancer cell lines. researchgate.netugr.es
| Compound Class | Primary Molecular Target(s) | Effect on Cell Cycle | Apoptotic Mechanism | Cell Line Examples | Reference |
|---|---|---|---|---|---|
| Reversine & Related Analogues | Aurora Kinases, Mps1 | G2/M Arrest, Polyploidy | Not specified | MCF-7 (Breast), HCT116 (Colorectal) | nih.govresearchgate.netmdpi.comnih.gov |
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | CDK4, Cyclin B1/D1 | G2/M Arrest | Mitochondria-dependent (Caspase-9, Caspase-3) | HepG2 (Hepatocellular Carcinoma) | nih.gov |
| 6-Chloropurine Nucleosides | Topoisomerase-II | G2/M Arrest | Caspase-8, Caspase-3 activation | DU-145 (Prostate), K562 (Leukemia) | researchgate.net |
| 6,8,9-Poly-substituted Purines | DAPK-1 | Not specified | Induction of apoptosis | Jurkat (T-cell Leukemia) | ugr.es |
Interaction with Nucleic Acid-Related Processes (e.g., Riboswitches)
The purine scaffold is a fundamental component of molecules that interact with riboswitches, which are regulatory segments of messenger RNA that bind small molecules to control gene expression. The guanine (B1146940)/adenine class of the purine riboswitch family, in particular, has served as a powerful model for understanding small molecule-RNA interactions. nih.govnih.gov
Research into guanine derivatives with modifications at the C2 position—the same position bearing the diethylamino group in this compound—has revealed significant potential for targeting these riboswitches. nih.gov Studies have shown that C2-modified guanine analogs can bind to the guanine riboswitch with affinities that are comparable to the natural ligand, guanine. nih.gov This high-affinity binding can effectively regulate transcriptional termination. nih.gov The binding of these derivatives can remodel the riboswitch's binding pocket, making the ligand more accessible to the solvent, which suggests that the C2 position is a highly promising site for medicinal chemistry efforts aimed at developing drugs that target purine riboswitches. nih.gov
| Compound Type | Interaction Details | Functional Outcome | Significance | Reference |
|---|---|---|---|---|
| C2-Modified Guanine Analogs | Binds to the guanine riboswitch with high affinity, comparable to guanine. | Effectively regulates transcriptional termination. | The C2 position is a promising site for developing drugs that target purine riboswitches. | nih.gov |
| General Guanine Derivatives | Binding affinity varies based on substitutions. Bulky groups at other positions can weaken binding. | Modulates the regulatory activity of the riboswitch. | Demonstrates the specificity of the riboswitch binding pocket. | nih.gov |
Investigation of Cell Differentiation Induction (e.g., Cardiomyogenesis)
The potential to influence cell differentiation processes using synthetic small molecules is an area of intense research, offering prospects for regenerative medicine without the risks associated with genetic interventions. researchgate.net Derivatives of 2,6-diaminopurine have emerged as significant players in this field. The compound reversine was initially reported to have the remarkable ability to de-differentiate lineage-committed cells, such as myoblasts, into progenitor cells. researchgate.net These progenitor cells can then be guided to re-differentiate into other cell types, including osteoblasts, adipocytes, and notably, cardiomyocytes. nih.govresearchgate.net
Building on these findings, subsequent research has focused on synthesizing and screening new 2,6-diamino-substituted purine derivatives specifically for their potential to induce cardiomyogenesis. researchgate.net The goal is to develop small molecules that can direct the transformation of stem cells or progenitor cells into cardiomyocytes, which could have profound implications for treating cardiac damage. researchgate.net This line of investigation seeks to harness the cell-differentiating properties observed with reversine to create more potent and specific agents for cardiac regeneration. researchgate.net
| Compound | Initial Cell Type | Observed Effect | Potential Differentiated Cell Type(s) | Reference |
|---|---|---|---|---|
| Reversine | C2C12 Murine Myoblasts | Induces de-differentiation into progenitor cells. | Cardiomyocytes, Osteoblasts, Adipocytes | nih.govresearchgate.net |
| Analogs of Reversine | Progenitor/Stem Cells | Screened for potential to induce cardiomyogenic differentiation. | Cardiomyocytes | researchgate.net |
Anti-viral Mechanisms (e.g., against flaviviruses, influenza virus, SARS-CoV-2)
Multi-target 2,6-diaminopurine derivatives have been identified as broad-spectrum antiviral agents with activity against a range of viruses, including flaviviruses (like Dengue virus - DENV), influenza virus, and coronaviruses such as SARS-CoV-2. nih.gov A system-oriented optimization approach has led to the development of easily accessible derivatives with significant antiviral potency. nih.gov
One such derivative, compound 6i, has demonstrated notable efficacy. It was found to inhibit SARS-CoV-2 replication in different cell lines, showing particular potency in Calu-3 cells, which are considered a good model for in vivo infection, with a half-maximal inhibitory concentration (IC50) of 0.5 µM. nih.gov The multi-target nature of this compound was also analyzed in the context of flavivirus replication. nih.gov Studies suggest that its antiviral activity against DENV occurs at a later stage of the viral replication cycle compared to other antivirals like Sofosbuvir. nih.gov These findings underscore the potential of the 2,6-diaminopurine scaffold in developing broad-spectrum antiviral therapeutics. nih.gov
| Compound | Target Virus | Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| Derivative 6i | SARS-CoV-2 | Calu-3 | Inhibited viral replication with an IC50 of 0.5 µM. | nih.gov |
| Dengue Virus (DENV) | Not specified | Inhibits a later stage of viral replication. | nih.gov |
Structure Activity Relationship Sar Studies of N2,n2 Diethyl 9h Purine 2,6 Diamine Derivatives
Correlating Substituent Identity and Position with Biological Potency and Selectivity
The substituents at the N2 and N6 positions of the purine (B94841) ring play a critical role in determining the target affinity and selectivity of these compounds. The presence of two amino groups at these positions, as in the parent 2,6-diaminopurine (B158960), allows for the formation of multiple hydrogen bonds with target proteins, such as kinases.
In a series of 2,6,9-trisubstituted purine derivatives investigated for their antitumor activity, the nature of the substituents at the N2 and N6 positions was found to be a key determinant of their cytotoxic effects. nih.govmdpi.com For instance, studies on 2,6,9-trisubstituted purines as potential apoptosis-inducing agents in cancer cell lines revealed that the presence of an aromatic amine at the N6 position and a small alkyl or cycloalkyl amine at the N2 position can lead to significant cytotoxic activity. nih.govresearchgate.net
One study highlighted that for a series of 2,6,9-trisubstituted purines, compounds with a substituted aniline (B41778) at the C2 position tended to be more cytotoxic. nih.gov Conversely, the introduction of cyclic secondary amines at the C2 position often resulted in inactive or poorly active antiviral compounds. nih.gov
The following table illustrates the impact of N2 and N6 substitutions on the cytotoxic activity of a series of 2,6,9-trisubstituted purine derivatives against various cancer cell lines.
| Compound | N2 Substituent | N6 Substituent | N9 Substituent | HCT116 IC50 (µM) | HeLa IC50 (µM) | H1975 IC50 (µM) | HL-60 IC50 (µM) |
| 4a | -NH(CH2)2OH | -NH-Ph | -CH2CH2OH | >50 | 30.1 | 25.4 | >50 |
| 4b | -NH(CH2)2OH | -NH-Ph-4-F | -CH2CH2OH | 22.3 | 15.8 | 18.2 | >50 |
| 4c | -NH(CH2)2OH | -NH-Ph-4-Cl | -CH2CH2OH | >50 | >50 | >50 | >50 |
| 4d | -NH(CH2)2OH | -NH-Ph-4-Br | -CH2CH2OH | 18.9 | 12.6 | 14.5 | >50 |
| 4e | -NH(CH2)2OH | -NH-Ph-4-CH3 | -CH2CH2OH | >50 | 28.7 | 21.3 | >50 |
| 4f | -NH(CH2)2OH | -NH-Ph-4-OCH3 | -CH2CH2OH | >50 | >50 | >50 | >50 |
| 4g | -NH-c-Hex | -NH-Ph | -CH2CH2OH | >50 | 18.4 | 15.1 | >50 |
| 4h | -NH-c-Hex | -NH-Ph-4-F | -CH2CH2OH | 15.7 | 10.5 | 11.9 | >50 |
| 4i | -NH-c-Hex | -NH-Ph-4-Cl | -CH2CH2OH | >50 | >50 | >50 | >50 |
| 4j | -NH-c-Hex | -NH-Ph-4-Br | -CH2CH2OH | 12.8 | 8.9 | 9.7 | >50 |
| 4k | -NH-c-Hex | -NH-Ph-4-CH3 | -CH2CH2OH | >50 | 16.2 | 13.8 | >50 |
| 4l | -NH-c-Hex | -NH-Ph-4-OCH3 | -CH2CH2OH | >50 | >50 | >50 | >50 |
Data sourced from Calderon-Arancibia, J., et al. (2015). Molecules, 20(4), 6808-6826. mdpi.comnih.govresearchgate.net
Alkylation at the N9 position of the purine ring is another critical modification that influences the biological activity of these derivatives. The N9 substituent can occupy a hydrophobic pocket in the active site of many target proteins, thereby enhancing binding affinity.
Studies on 2,6,9-trisubstituted purines have shown that the size and nature of the N9-alkyl group can significantly impact their potency as kinase inhibitors. nih.gov For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, varying the N9-alkyl group has been a key strategy to improve selectivity and potency. nih.gov
A study on purine-based CDK inhibitors demonstrated that filling the hydrophobic pocket at the N9 position with different alkyl substituents had a considerable effect on their inhibitory activity against CDK2. nih.gov This highlights the importance of the N9 substituent in fine-tuning the interaction with the target kinase.
The C8 position of the purine ring offers another avenue for structural modification. While less explored than the N2, N6, and N9 positions, substitution at C8 can influence the electronic properties and steric profile of the molecule.
In a study focused on synthesizing 8-C-substituted derivatives of the antiviral compound 2,6-diamino-9-[2-(phosphonomethoxy)ethyl]purine (PMEDAP), it was found that the introduction of various alkyl, alkenyl, alkynyl, aryl, and heteroaryl substituents at the C8 position led to a loss of antiviral activity. This suggests that for this particular scaffold and target, the C8 position may be sterically hindered or that substitution at this position disrupts a crucial interaction.
Identification of Pharmacophoric Features and Key Structural Motifs for Activity
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. For 2,6,9-trisubstituted purine derivatives, pharmacophore modeling has been instrumental in identifying the essential structural motifs for their antitumor activity. mdpi.comnih.govresearchgate.net
A preliminary pharmacophore model for a series of cytotoxic 2,6,9-trisubstituted purines identified several key features:
Aromatic centers: These are often provided by aryl substituents at the N6 position and are crucial for establishing hydrophobic and pi-stacking interactions with the target protein. mdpi.comnih.govresearchgate.net
Hydrogen bond acceptor/donor centers: The amino groups at the N2 and N6 positions, as well as the nitrogen atoms within the purine ring system, can act as hydrogen bond donors and acceptors, forming critical interactions with the active site of the target. mdpi.comnih.govresearchgate.net
A hydrophobic area: This is often occupied by the N9-alkyl substituent, which can fit into a hydrophobic pocket in the target protein, thereby increasing binding affinity. mdpi.comnih.govresearchgate.net
These pharmacophoric features provide a blueprint for the design of new analogs with potentially improved activity.
Development of SAR Models for Guiding Rational Design of Novel Analogs
To further refine the understanding of the relationship between structure and activity, quantitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities.
For 2,6,9-trisubstituted purine derivatives with antitumor activity, 3D-QSAR models have been developed to explain their cytotoxicity. nih.gov These models have shown that steric properties, more so than electronic properties, play a dominant role in determining the cytotoxic effects of these compounds. nih.gov Specifically, the steric features of the substituents at the N2, N6, and N9 positions were found to have the most significant impact on activity. nih.gov
Such QSAR models are powerful tools for predicting the activity of novel, unsynthesized analogs, thereby guiding the rational design of more potent and selective compounds. By understanding the quantitative impact of different structural modifications, medicinal chemists can prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process. mdpi.com
N2,n2 Diethyl 9h Purine 2,6 Diamine As a Chemical Biology Research Tool and Scaffold
Utilization as a Privileged Scaffold in Drug Discovery and Development
The purine (B94841) core is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This means its molecular framework is able to bind to a variety of biological targets, making it a valuable starting point for the development of new drugs. mdpi.com The 2,6,9-trisubstituted purine framework, in particular, has been identified as a promising scaffold for creating libraries of compounds with potential therapeutic applications. nih.gov
The versatility of the purine scaffold allows for the introduction of various substituents at different positions, leading to a wide range of biological activities. For instance, derivatives of 9H-purine-2,6-diamine have been investigated for the treatment of proliferative diseases. google.comgoogle.comgoogle.com The ability to modify the purine ring at the 2, 6, and 9 positions has been crucial in the development of potent and selective inhibitors for various enzymes, including cyclin-dependent kinases (CDKs) and platelet-derived growth factor receptor alpha (PDGFRα). nih.govnih.gov
Research has shown that the substitution pattern on the purine ring is critical for determining the biological activity of the resulting compounds. For example, in the development of CDK2 inhibitors, modifications at the C2, C6, and N9 positions of the purine ring were systematically explored to optimize their inhibitory activity. nih.gov Similarly, in the design of PDGFRα inhibitors, a series of 2,6,9-trisubstituted purines demonstrated nanomolar potency. nih.gov
The following table provides examples of how the purine scaffold has been utilized in drug discovery:
| Scaffold Application | Target | Example Compound Class | Key Findings |
| Anticancer Agents | Cyclin-Dependent Kinase 2 (CDK2) | 9H-purine derivatives | Substitutions at the 2, 6, and 9 positions of the purine ring are critical for inhibitory activity. nih.gov |
| Anticancer Agents | Platelet-Derived Growth Factor Receptor α (PDGFRα) | 2,6,9-trisubstituted purines | Demonstrated nanomolar potency and selective cytotoxicity in a human eosinophilic leukemia cell line. nih.gov |
| Anticancer Agents | Topoisomerase II | 9H-purine-2,6-diamine derivatives | These compounds can act as topoisomerase II inhibitors, inducing apoptosis in proliferating cells. google.com |
| Antiviral and Antitumor Agents | Various | 2,6-Diaminopurine (B158960) nucleosides | Serve as versatile precursors for the synthesis of antiviral and antitumor agents. nih.gov |
Probing Fundamental Biological Processes via Purine Analogs
Purine analogs, including derivatives of N2,N2-Diethyl-9H-purine-2,6-diamine, are invaluable tools for investigating fundamental biological processes. Due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940), these synthetic compounds can interact with and modulate the function of biomolecules that recognize natural purines. ontosight.aiontosight.ai This allows researchers to dissect complex cellular pathways.
For example, purine derivatives have been used to study the cell cycle and induce apoptosis in cancer cell lines. nih.gov By observing the effects of these analogs, scientists can gain insights into the mechanisms that regulate cell division and death. Furthermore, the synthesis of purine conjugates with other molecules, such as omega-amino acids, has led to the discovery of compounds with high cytotoxic activity against various tumor cell lines. nih.gov
The ability of purine analogs to interact with DNA, RNA, and proteins makes them suitable for a wide range of applications in molecular biology. ontosight.ai They can be used to probe the structure and function of nucleic acids, as well as to study the enzymes and receptors involved in purine metabolism and signaling.
The table below summarizes the use of purine analogs in biological research:
| Biological Process | Purine Analog Application | Research Finding |
| Cell Differentiation | Synthesis of 2,6-diamino-substituted purines as structural analogs of reversine (B1683945). | Investigating the potential to induce de-differentiation of lineage-committed cells. researchgate.net |
| DNA Biosynthesis | Study of N-[omega-(purin-6-yl)aminoalkanoyl] derivatives. | Identified as inhibitors of DNA biosynthesis in tumor cells. nih.gov |
| Cellular Metabolism | Use of purine-containing compounds like ATP, ADP, and NAD. | Essential for cell metabolism and vital activity. nih.gov |
Development of Multi-Target Agents from the Purine-2,6-diamine Core
The purine-2,6-diamine scaffold offers a promising platform for the design of multi-target agents, which can simultaneously modulate the activity of multiple biological targets. This approach is gaining traction in drug discovery as it can lead to enhanced efficacy and a reduced likelihood of drug resistance.
The inherent ability of the purine ring system to interact with various protein families, particularly kinases, makes it an ideal starting point for developing multi-target inhibitors. By strategically modifying the substituents at the N2, C6, and N9 positions, it is possible to create compounds that bind to the ATP-binding site of multiple kinases.
For instance, research on 2,6,9-trisubstituted purine derivatives has led to the identification of compounds with activity against multiple kinases involved in cancer progression. nih.gov This multi-targeting capability can result in a more potent antitumor effect compared to single-target agents.
Contribution to the Understanding of Purine Metabolism and Signaling
The study of this compound and related purine analogs has significantly contributed to our understanding of purine metabolism and signaling. Purines are not only essential building blocks for DNA and RNA but also play crucial roles in cellular energy transfer and signaling pathways. ontosight.aiutah.edu
Disruptions in purine metabolism can lead to various diseases, highlighting the importance of understanding these pathways. nih.govmdpi.com Synthetic purine derivatives serve as valuable chemical probes to investigate the enzymes and transporters involved in purine synthesis, salvage, and degradation. nih.gov
Furthermore, purinergic signaling, which involves the release of purines like ATP and adenosine (B11128) to act as extracellular signaling molecules, is a complex process that regulates numerous physiological functions. nih.govnih.gov Purine analogs can be used to activate or block specific purinergic receptors, allowing researchers to elucidate their roles in health and disease. nih.gov
The following table outlines the roles of purines in biological systems:
| Biological Role | Description |
| Nucleic Acid Components | Purines (adenine and guanine) are fundamental components of DNA and RNA. ontosight.aiutah.edu |
| Energy Currency | ATP, a purine nucleotide, is the primary energy currency of the cell. utah.edu |
| Cellular Signaling | Purines and their derivatives act as intracellular and extracellular signaling molecules. mdpi.comnih.gov |
| Coenzyme Components | Purines are part of the structure of important coenzymes such as NAD. nih.gov |
Conclusion and Future Directions in N2,n2 Diethyl 9h Purine 2,6 Diamine Research
Synthesis of Novel Analogs with Enhanced Specificity and Potency
The synthesis of new analogs of N2,N2-Diethyl-9H-purine-2,6-diamine is a crucial step in unlocking its full therapeutic potential. The general synthesis of 2,6-diamino-substituted purines often starts from 2,6-dichloropurine (B15474), proceeding through sequential nucleophilic substitution reactions. nih.gov The reactivity of the halide substituents on the purine (B94841) ring typically follows the order C-6 > C-2, allowing for selective substitutions. nih.gov For instance, a common synthetic route involves the reaction of 2,6-dichloropurine with an amine to first substitute the C-6 position, followed by a second amination at the C-2 position. nih.gov
A key area of exploration would be the synthesis of analogs designed to target specific enzymes or receptors. For example, based on the known activities of other purine derivatives, analogs could be designed as potential inhibitors of kinases or topoisomerases, which are often implicated in diseases like cancer. google.comnih.gov The synthesis of such targeted analogs would require a deep understanding of the structure-activity relationships (SAR) of the purine scaffold.
Advanced Computational Approaches for Predictive Modeling
Computational methods are invaluable tools in modern drug discovery, offering a way to predict the properties and activities of novel compounds before their synthesis. For this compound and its potential analogs, advanced computational approaches can provide significant insights.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences and electronic properties of the molecule. researchgate.net Such studies can help in understanding the stability of different tautomeric forms and the molecule's reactivity. researchgate.net For instance, determining the most stable tautomer is crucial as it dictates the molecule's interaction with its biological target.
Molecular docking simulations can be used to predict the binding modes of this compound and its analogs within the active sites of various enzymes. By screening a virtual library of analogs against known protein targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities. This approach has been successfully used in the design of other purine-based inhibitors, such as those targeting Aurora kinases. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of the analogs and their biological activity. By identifying the key structural features that contribute to potency and selectivity, QSAR models can guide the design of more effective compounds.
Elucidation of Undiscovered Molecular Targets and Mechanisms
While the broader class of purine derivatives is known to interact with a variety of biological targets, the specific molecular targets and mechanisms of action for this compound are yet to be fully elucidated. ontosight.aiontosight.ai Future research should aim to identify these targets to better understand the compound's therapeutic potential.
One approach is through phenotypic screening , where the compound is tested against a panel of cell lines to identify any interesting biological effects, such as anticancer or antiviral activity. nih.gov If an effect is observed, subsequent target deconvolution studies can be performed to identify the specific protein or pathway responsible for the observed phenotype.
Another strategy is to screen the compound against a panel of known drug targets, such as kinases, proteases, or G-protein coupled receptors. Given that many purine analogs exhibit kinase inhibitory activity, screening this compound against a kinome panel could reveal novel targets. nih.gov
Furthermore, understanding the compound's mechanism of action is critical. For example, if it is found to be a topoisomerase inhibitor, further studies would be needed to determine whether it acts as a poison, stabilizing the enzyme-DNA cleavage complex, or as a catalytic inhibitor that blocks the enzyme's activity without causing DNA damage. google.comontosight.ai
Exploration of Diverse Biological Applications Beyond Current Scope
The biological activities of purine analogs are diverse, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects. ontosight.aiontosight.aicore.ac.uk While the specific applications of this compound are not yet well-defined, its structural similarity to other bioactive purines suggests a broad potential for therapeutic use.
Future research should explore a wide range of biological applications. For instance, given the prevalence of purine analogs in antiviral therapies, this compound and its derivatives could be evaluated for activity against a panel of viruses. nih.gov Similarly, its potential as an anticancer agent could be investigated in various cancer cell lines, with a focus on identifying specific cancer types that are particularly sensitive to this compound. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N2,N2-Diethyl-9H-purine-2,6-diamine, and how do reaction conditions influence yield?
- Methodological Answer : Microwave-assisted nucleophilic substitution is a common approach. For example, substituting dichloropurine derivatives with diethylamine under microwave irradiation (150°C, 1 hour) in 1-butanol with DIPEA as a base can yield the target compound. Column chromatography (silica gel, chloroform/acetone eluent) is typically used for purification . Optimization of molar ratios (e.g., diethylamine:purine derivative) and reaction time is critical to minimize byproducts like N6-alkylated isomers.
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : High-resolution NMR (e.g., ¹H/¹³C) and LC-MS are standard. For instance, ¹H NMR can confirm diethyl substitution via triplet signals at δ 1.2–1.4 ppm (CH3) and δ 3.4–3.6 ppm (CH2), while LC-MS provides molecular weight verification. Purity >95% is achievable via repeated column chromatography or recrystallization in ethanol/water mixtures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) due to hazards like H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Work in a fume hood to avoid inhalation (H335). Store in airtight containers at 4°C under nitrogen to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can regioselectivity challenges in N2 vs. N6 alkylation be addressed during synthesis?
- Methodological Answer : Steric and electronic factors dictate selectivity. Using bulky bases like DIPEA in 1-butanol preferentially directs substitution to the less hindered N2 position. Microwave irradiation enhances reaction specificity by reducing side reactions. Computational modeling (e.g., DFT) of transition states can predict optimal conditions .
Q. What analytical strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state. X-ray crystallography (orthorhombic P212121, a=15.35 Å, b=15.93 Å, c=16.52 Å) provides definitive bond lengths/angles, while variable-temperature NMR probes solution-phase behavior. Cross-validate with IR and Raman spectroscopy .
Q. How does solvent polarity affect the stability of this compound in catalytic applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via hydrogen bonding with the purine core. However, prolonged exposure to DMSO may induce decomposition, as evidenced by brown discoloration (potential polymerization). Stability assays under inert atmospheres (Ar) are advised .
Q. What mechanistic insights guide the design of purine-based metal complexes using this compound?
- Methodological Answer : The diethylamino groups act as electron donors, facilitating coordination to transition metals (e.g., PtII). Structural studies of analogous Pt complexes reveal square-planar geometries with ligand distortions (bond angles ~90°). Chelation experiments require stoichiometric control to avoid polynuclear species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
